molecular formula C₂₀H₂₀BrP B140384 Ethyltriphenylphosphonium bromide CAS No. 1530-32-1

Ethyltriphenylphosphonium bromide

Cat. No.: B140384
CAS No.: 1530-32-1
M. Wt: 371.2 g/mol
InChI Key: JHYNXXDQQHTCHJ-UHFFFAOYSA-M
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Description

Ethyltriphenylphosphonium bromide is an organic compound with the chemical formula C₂₀H₂₀BrP. It is a quaternary phosphonium salt, consisting of an ethyl group attached to a triphenylphosphonium cation, which is in turn bonded to a bromide anion. This compound appears as a white to off-white crystalline powder and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone .

Mechanism of Action

Target of Action

The primary targets of ETPB are organic compounds that undergo nucleophilic substitution reactions and form carbon-carbon bonds . It acts as a quaternary phosphonium salt, participating in various reactions such as Wittig reactions and Michael additions .

Mode of Action

ETPB’s mode of action in organic synthesis relies on its ability to undergo nucleophilic substitution reactions . The phosphonium salt serves as a strong electrophile, attracting nucleophiles to form new carbon-carbon bonds . In catalysis, ETPB can activate substrates and facilitate the formation of new chemical bonds .

Biochemical Pathways

ETPB is involved in several biochemical pathways, including the synthesis of D-amino acids from L-cysteine-derived thiazolidines, Leiodolide A via aldol reactions and Horner-Wadsworth-Emmons olefination, and the preparation of cycloalkanoindolines through diastereoselective intramolecular inimo-ene reactions .

Result of Action

The result of ETPB’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of complex molecules, including pharmaceuticals and other organic compounds .

Action Environment

The action, efficacy, and stability of ETPB can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants . For instance, the reaction rate can increase with temperature, and the presence of certain solvents can enhance the compound’s solubility and reactivity .

Preparation Methods

Ethyltriphenylphosphonium bromide can be synthesized through a reaction between triphenylphosphine and bromoethane. The process involves the following steps :

    Addition of Toluene: 1500-1700 kg of toluene is added to a kettle.

    Addition of Triphenylphosphine: 430-435 kg of triphenylphosphine is added, and the mixture is heated to 105-115°C under reflux.

    Addition of Bromoethane: 180-185 kg of bromoethane is slowly added dropwise, followed by reflux for 7.5-8.5 hours.

    Cooling and Centrifugation: The reaction mixture is cooled to room temperature and centrifuged.

    Washing and Drying: The filter cake is washed with toluene and dried to obtain this compound.

This method is simple, convenient, and results in a high-purity product .

Chemical Reactions Analysis

Ethyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes, ketones, and α,β-unsaturated carbonyl compounds. The major products formed are alkenes and substituted carbonyl compounds .

Comparison with Similar Compounds

Ethyltriphenylphosphonium bromide is unique compared to other quaternary phosphonium salts due to its specific structure and reactivity. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the varying alkyl or aryl groups attached to the phosphonium cation.

Properties

IUPAC Name

ethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYNXXDQQHTCHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883687
Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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CAS No.

1530-32-1
Record name Ethyltriphenylphosphonium bromide
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Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Record name Ethyltriphenylphosphonium bromide
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Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Record name Phosphonium, ethyltriphenyl-, bromide (1:1)
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Record name Ethyltriphenylfosfonium bromide
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Record name PHOSPHONIUM, ETHYLTRIPHENYL-, BROMIDE (1:1)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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